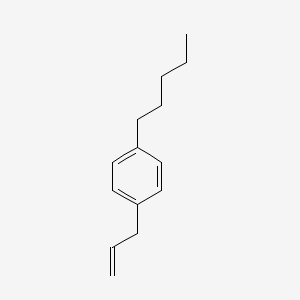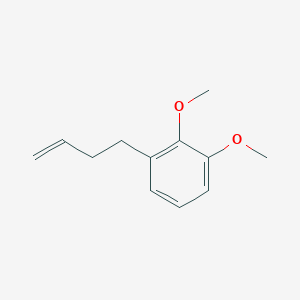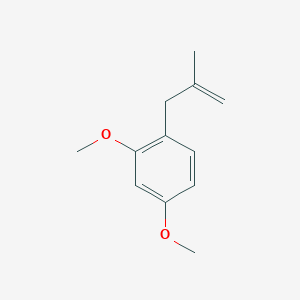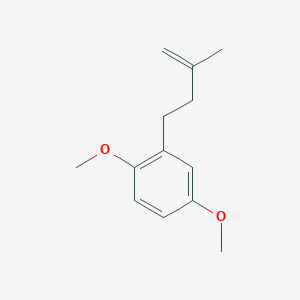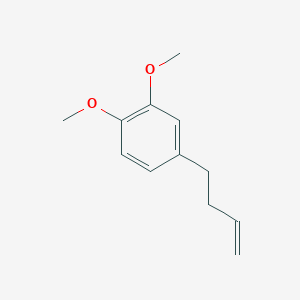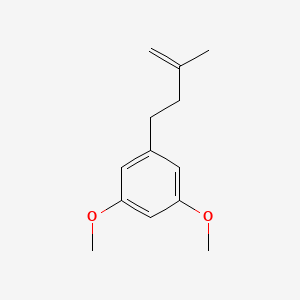
4-(3,5-Dimethoxyphenyl)-2-methyl-1-butene
Übersicht
Beschreibung
4-(3,5-Dimethoxyphenyl)-2-methyl-1-butene is a useful research compound. Its molecular formula is C13H18O2 and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
4-(3,5-Dimethoxyphenyl)-2-methyl-1-butene is a compound that has been explored in various chemical synthesis and reaction studies. For instance, it has been synthesized from veratraldehyde and acetone through an aldol condensation, demonstrating its potential as a precursor in organic synthesis. The reaction, performed under basic conditions at room temperature, yielded a solid product, indicating the compound's stability and reactivity under these conditions (Pranowo, Suputa, & Wahyuningsih, 2010).
Catalysis and Polymerization
The compound has also been implicated in studies involving catalysis and polymerization reactions. For example, phase transfer catalysis using Pd(0) has been used to synthesize derivatives that exhibit mesomorphic behavior, similar to 1,2-(4,4'-dialkoxyaryl)acetylenes. This suggests its utility in developing materials with specific physical properties (Pugh & Percec, 1990).
Structural and Photophysical Studies
Structural and photophysical investigations of related compounds have provided insights into their properties. For instance, studies on 1,2-diarylethenes with similar structural motifs have explored their absorption and fluorescence properties in various solvents, contributing to our understanding of the electronic properties and potential applications of this compound in optical materials and sensors (Singh & Kanvah, 2001).
Applications in Solid-Phase Synthesis
The compound has been utilized in the synthesis of linkers and resins for solid-phase synthesis, showcasing its potential in the preparation of peptides and non-peptides. This application is particularly relevant in the field of drug discovery and development, where efficient and versatile linkers are crucial (Jin, Graybill, Wang, Davis, & Moore, 2001).
Eigenschaften
IUPAC Name |
1,3-dimethoxy-5-(3-methylbut-3-enyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-10(2)5-6-11-7-12(14-3)9-13(8-11)15-4/h7-9H,1,5-6H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBRAUJQPGTIJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC(=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


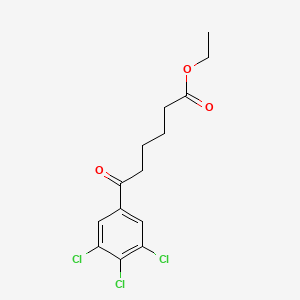
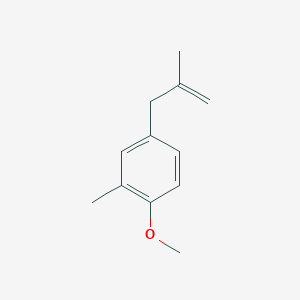


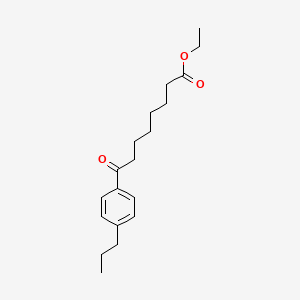
![2-Bromo-3-[(2-methylthio)phenyl]-1-propene](/img/structure/B3174061.png)
![2-Bromo-3-[(4-trifluoromethyl)phenyl]-1-propene](/img/structure/B3174069.png)

